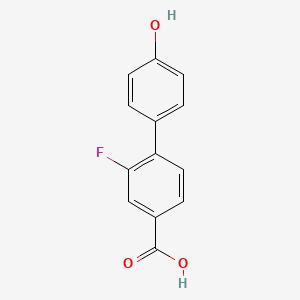

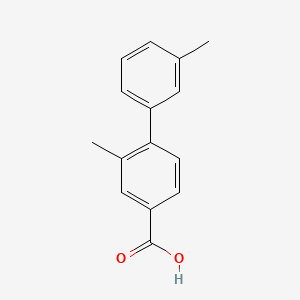

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid is a compound with the molecular weight of 232.21 . It is also known by the IUPAC name 2-fluoro-4’-hydroxy [1,1’-biphenyl]-4-carboxylic acid .

Synthesis Analysis

The synthesis of this compound can be achieved from 3-fluoro-4-methoxybenzoic acid via demethylation . Another method involves the addition of phosphorus to 3-fluoro-4-hydroxybenzoic acid in a mixture of the basal phenol .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9FO3/c14-12-7-9 (13 (16)17)3-6-11 (12)8-1-4-10 (15)5-2-8/h1-7,15H, (H,16,17) .Chemical Reactions Analysis

3-Fluoro-4-hydroxybenzoic acid can be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4- n -alkoxy-3-fluorobenzoic acids . It may also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors .Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.21 . The InChI code for this compound is 1S/C13H9FO3/c14-12-7-9 (13 (16)17)3-6-11 (12)8-1-4-10 (15)5-2-8/h1-7,15H, (H,16,17) .Scientific Research Applications

High-Performance Polymers

Research by Xiao et al. (2003) focused on the synthesis and characterization of a fluorinated phthalazinone monomer and its polymers. These materials exhibit good solubility, distinguished thermal properties, and potential as materials for optical waveguides due to their excellent refractive indices. This study highlights the utility of fluorinated compounds in engineering plastics and membrane materials, demonstrating their importance in the development of high-performance polymers Xiao et al., 2003.

Liquid Crystal Research

Karamysheva et al. (2002) synthesized and investigated banana-shaped diesters derived from 3,5-bis-(p-hydroxyphenyl)-1,2;4-oxadiazole and p-alkyloxy-fluoro(difluoro)benzoic acids. Their work explored the impact of alkyloxy-substituent lengths and the position of the fluorine group on mesomorphic properties, contributing to the field of liquid crystals and materials science Karamysheva et al., 2002.

Antibacterial Agents

Holla et al. (2003) conducted research on the synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents. Their findings suggest that compounds with fluorophenyl groups, when synthesized with specific benzoic acids, exhibit promising antibacterial activity. This underscores the relevance of fluorinated benzoic acids in the development of new pharmaceuticals Holla et al., 2003.

Fluorescence Probes

Tanaka et al. (2001) designed fluorescein-based fluorescence probes for detecting singlet oxygen, employing a strategy based on the electronic properties of the benzoic acid moiety. This research illustrates the critical role of fluorinated benzoic acids in creating sensitive tools for biological and chemical analysis Tanaka et al., 2001.

Hydroxylation and Fluorination Chemistry

Umezu et al. (2003) explored the regio-selective hydroxysubstitution of fluorobenzoic acid derivatives to synthesize fluorosalicylic acid derivatives. Their work contributes to the fields of organic synthesis and chemical transformations, showing the versatility of fluorinated benzoic acids in creating novel compounds with potential applications in pharmaceuticals and agrochemicals Umezu et al., 2003.

Sensing Applications

Tanaka et al. (2001) also demonstrated the application of benzoxazole and benzothiazole derivatives for sensing pH and metal cations. These compounds, derived from fluorophenol structures, exhibit high sensitivity and selectivity, highlighting the importance of fluorinated benzoic acids in developing sophisticated sensing materials Tanaka et al., 2001.

Safety and Hazards

The safety information for 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

3-Fluoro-4-hydroxybenzoic acid may be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4- n -alkoxy-3-fluorobenzoic acids . It may also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors . These potential applications suggest future directions for research and development involving this compound.

properties

IUPAC Name |

3-fluoro-4-(4-hydroxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-12-7-9(13(16)17)3-6-11(12)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPWKXUXEHMAHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688721 |

Source

|

| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261914-97-9 |

Source

|

| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

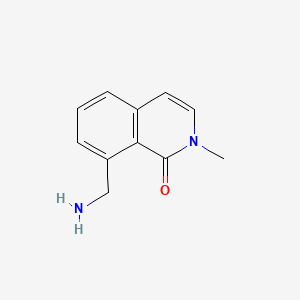

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)

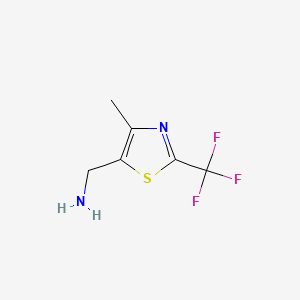

![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)

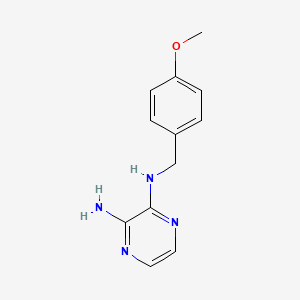

![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)

![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)

![5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595265.png)